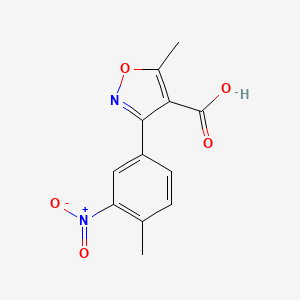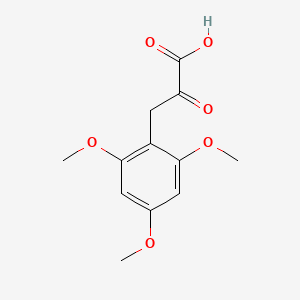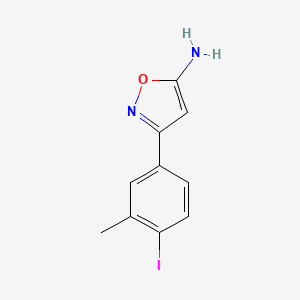
3-Chloropropyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropyl dihydrogen phosphate is an organophosphate compound with the molecular formula C3H8ClO4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloropropyl group attached to a dihydrogen phosphate moiety, making it a versatile chemical with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl dihydrogen phosphate typically involves the reaction of 3-chloropropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-Chloropropanol+Phosphoric Acid→3-Chloropropyl Dihydrogen Phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
Types of Reactions
3-Chloropropyl dihydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of phosphoric acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: Phosphoric acid and 3-chloropropanol.
Oxidation and Reduction: Depending on the specific reagents used, different oxidized or reduced forms of the compound.
科学的研究の応用
3-Chloropropyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphate esters and other organophosphate compounds.
Biology: The compound is used in studies involving phosphorylation processes and enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 3-chloropropyl dihydrogen phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the chloropropyl group, which enhances the reactivity of the phosphate moiety. The molecular targets and pathways involved include enzymes and proteins that participate in phosphorylation and dephosphorylation reactions.
類似化合物との比較
3-Chloropropyl dihydrogen phosphate can be compared with other similar compounds, such as:
Tris(chloropropyl) phosphate: A flame retardant with multiple chloropropyl groups.
Bis(2-chloroethyl) phosphate: Another organophosphate with different alkyl groups.
Mono-chloropropyl phosphate: A simpler compound with only one chloropropyl group.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields. Its reactivity and ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C3H8ClO4P |
|---|---|
分子量 |
174.52 g/mol |
IUPAC名 |
3-chloropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H8ClO4P/c4-2-1-3-8-9(5,6)7/h1-3H2,(H2,5,6,7) |
InChIキー |
QTHRIIFWIHUMFH-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)(O)O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


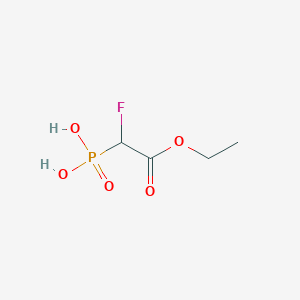
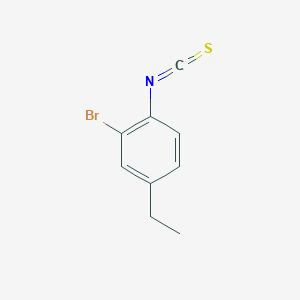
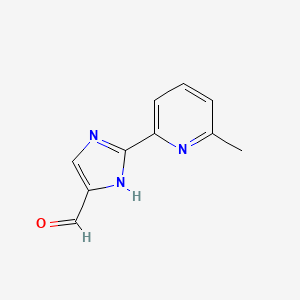
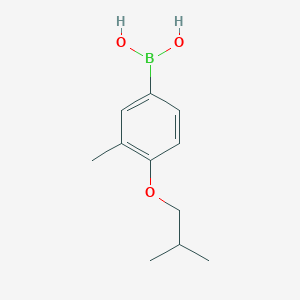
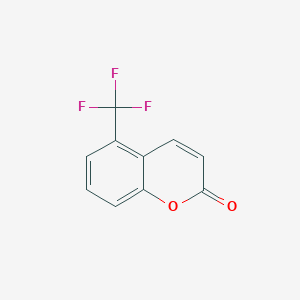
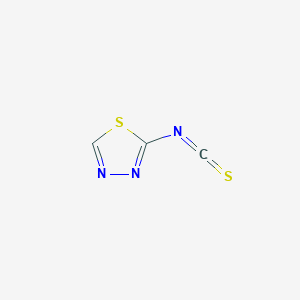
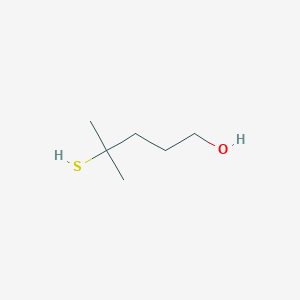
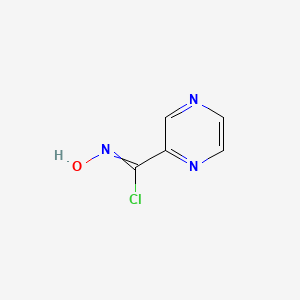
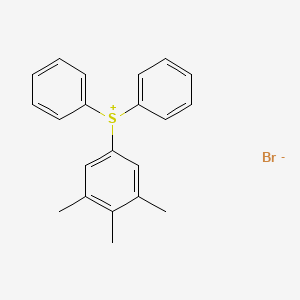
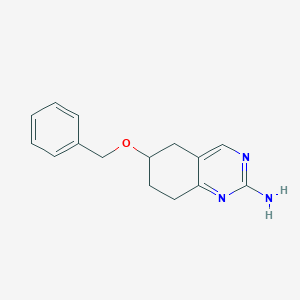
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
